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Compound of Interest

Compound Name: GSK9311

Cat. No.: B15623670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein interactions of
GSK9311, a chemical probe used in epigenetic research. It is intended for an audience with a
strong background in molecular biology, pharmacology, and drug development. This document
details the primary protein targets of GSK9311, quantitative measures of these interactions, the
experimental methodologies used for their determination, and the signaling pathways in which
these target proteins function.

Executive Summary

GSK9311 is a chemical compound designed as a negative control for the potent and selective
BRPF1 bromodomain inhibitor, GSK6853. Its primary targets are the bromodomains of
Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) and Bromodomain and PHD
Finger-Containing Protein 2 (BRPF2), albeit with significantly lower potency compared to
GSK6853. BRPF proteins are critical scaffolding components of histone acetyltransferase
(HAT) complexes, playing a key role in chromatin modification and gene regulation.
Understanding the attenuated interaction of GSK9311 with these bromodomains is crucial for
interpreting cellular and in vivo studies that use this compound as a control.

Target Protein Interactions and Quantitative Data

GSK9311 interacts with the bromodomains of BRPF1 and BRPF2. The bromodomain is a
protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby
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tethering chromatin-modifying complexes to specific genomic loci. The inhibitory activity of
GSK9311 is significantly lower than its active analogue, GSK6853, a characteristic that is by
design for its function as a negative control.[1]

The quantitative data for the interaction of GSK9311 with its target proteins are summarized in
the table below. The data is presented as plIC50 values, which is the negative logarithm of the
half-maximal inhibitory concentration (IC50). A lower pIC50 value corresponds to a higher IC50
and thus lower inhibitory potency.

Compound Target Protein Assay Type pIC50 Reference
GSK9311 BRPF1 TR-FRET 6.0 [1]
GSK9311 BRPF2 TR-FRET 4.3 [1]

GSK6853 (Active

BRPF1 TR-FRET 8.1 [1]
Analogue)

Experimental Protocols

The determination of the binding affinity of GSK9311 to BRPF bromodomains was primarily
achieved through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
assay. A NanoBRET™ cellular target engagement assay was also used to confirm the lack of
significant intracellular activity of GSK9311 compared to its active counterpart.[1]

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This biochemical assay measures the binding of an inhibitor to a target protein by detecting the
disruption of a FRET signal between a donor and an acceptor fluorophore.

Objective: To determine the in vitro inhibitory potency (IC50) of GSK9311 against BRPF1 and
BRPF2 bromodomains.

Materials:

e Recombinant human BRPF1 and BRPF2 bromodomain proteins (tagged with GST or similar)
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 Biotinylated histone H3 or H4 peptide containing an acetylated lysine residue

o Europium-labeled anti-GST antibody (Donor fluorophore)

» Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)

e GSK9311 and GSK6853 (dissolved in DMSO)

e Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NacCl, 0.1% BSA)

o 384-well low-volume black plates

o Plate reader capable of TR-FRET measurements

Procedure:

o Prepare serial dilutions of GSK9311 and the positive control (GSK6853) in DMSO. Further
dilute the compounds in assay buffer to the desired final concentrations.

e Add the recombinant BRPF bromodomain protein and the biotinylated histone peptide to the
wells of the 384-well plate.

e Add the test compounds (including GSK9311) to the wells.

¢ Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for
binding equilibrium to be reached.

e Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

 Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from
light.

o Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm
and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).

e The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated.
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» Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value. The pIC50 is then calculated
as -log(IC50).

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the engagement of a test compound with its target protein inside
the cell.

Objective: To confirm the low cellular potency of GSK9311 in engaging with BRPF1 in a
physiological context.

Materials:
o HEK293 cells

o Expression vectors for NanoLuc®-BRPF1 bromodomain fusion protein and HaloTag®-
Histone H3.3 fusion protein

 FUGENE® HD Transfection Reagent

¢ Opti-MEM® | Reduced Serum Medium

o HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer)
» NanoBRET™ furimazine substrate

e GSK9311 and GSK6853 (dissolved in DMSO)

o White, 96-well cell culture plates

Procedure:

o Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3
expression vectors using FUGENE® HD.

o Plate the transfected cells in white 96-well plates and incubate for 18-24 hours.

o Prepare serial dilutions of GSK9311 and GSK6853 in DMSO and then in Opti-MEM.
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o Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand for approximately 2 hours.

e Add the diluted compounds to the cells and incubate for a defined period (e.g., 2 hours) at
37°C in a CO2 incubator.

o Add the NanoBRET™ furimazine substrate to all wells.

o Immediately measure the bioluminescence (450 nm) and FRET (610 nm) signals using a
plate reader.

o Calculate the BRET ratio (acceptor emission/donor emission).

o Alack of a significant, dose-dependent decrease in the BRET ratio for GSK9311 confirms its
low cellular target engagement.

Signaling Pathways and Visualization

BRPF1 and BRPF2 are scaffolding proteins that are essential for the assembly and activity of
distinct MYST family histone acetyltransferase (HAT) complexes. These complexes play a
crucial role in epigenetic regulation by acetylating specific lysine residues on histone tails,
which in turn influences chromatin structure and gene expression.

BRPF1 in the MOZ/MORF HAT Complex

BRPFL1 is a key component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known
as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) HAT complexes.[2][3]
BRPF1 acts as a scaffold, bringing together the catalytic subunit (MOZ or MORF) with other
components like ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esal-Associated Factor 6).[3]
The bromodomain of BRPF1 helps to anchor the complex to chromatin by recognizing
acetylated histone tails, thereby promoting the acetylation of other histone residues, primarily
on histone H3, leading to transcriptional activation.[2]
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BRPFL1 as a scaffold in the MOZ/MORF HAT complex.

BRPF2 in the HBO1 HAT Complex

BRPF2 (also known as BRD1) serves as a scaffold for the HBO1 (Histone Acetyltransferase
Binding to ORC1, also known as KAT7) complex.[4][5] Similar to BRPF1's role, BRPF2
facilitates the assembly of the HBO1 complex, which also includes ING4 or ING5 and MEAF6.
[5] The BRPF2 bromodomain is thought to play a role in targeting the HBO1 complex to
specific chromatin regions. The HBO1 complex is primarily responsible for the acetylation of
histone H4 and H3K14, which is crucial for processes like DNA replication and transcriptional
activation.[4][5][6]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15623670?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5449618/
https://ashpublications.org/blood/article/118/9/2443/29525/The-Hbo1-Brd1-Brpf2-complex-is-responsible-for
https://ashpublications.org/blood/article/118/9/2443/29525/The-Hbo1-Brd1-Brpf2-complex-is-responsible-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC5449618/
https://ashpublications.org/blood/article/118/9/2443/29525/The-Hbo1-Brd1-Brpf2-complex-is-responsible-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792477/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HBO1 Complex Assembly

GSK9311 eakly bis
(low affinity)

BRPF2 Bromodomain HBO1 acetylates
rec

ognizes Ac-Lys Chromatin | Histone H3/H4 = c o one

Chromatin Interaction & Function

Click to download full resolution via product page
BRPF2 as a scaffold in the HBO1 HAT complex.

Conclusion

GSK9311 serves as an essential tool in chemical biology and epigenetics research. Its
characterization as a low-potency inhibitor of the BRPF1 and BRPF2 bromodomains allows it to
function as a reliable negative control for studies involving the potent inhibitor GSK6853. This
guide has provided a detailed account of its target interactions, the quantitative data defining
these interactions, the experimental methods for their measurement, and the biological
pathways in which its targets operate. A thorough understanding of GSK9311's biochemical
and cellular profile is paramount for the rigorous design and interpretation of experiments
aimed at elucidating the roles of BRPF-containing HAT complexes in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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